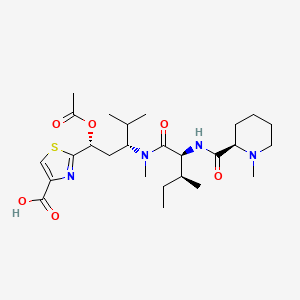

Tubulysin IM-2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tubulysin IM-2 is a member of the tubulysin family, which are antimitotic tetrapeptides isolated from myxobacteria. These compounds have garnered significant interest due to their potent antiproliferative activity against human cancer cells, including those resistant to multiple drugs . This compound, like other tubulysins, inhibits tubulin polymerization, thereby disrupting cell division and inducing apoptosis .

Preparation Methods

The synthesis of tubulysin IM-2 involves complex synthetic routes due to its intricate structure. The key components of tubulysins include N-methyl-D-pipecolinic acid, L-isoleucine, and tubuvaline . The synthetic process typically involves multiple steps, including the formation of peptide bonds and the incorporation of these key components under specific reaction conditions . Industrial production methods often involve biosynthetic precursor feeding experiments to optimize yield and purity .

Chemical Reactions Analysis

Carbamate Replacement of Acetate Esters

The labile acetate ester in tubulysins is prone to hydrolysis, reducing potency. Replacing it with a carbamate group improves metabolic stability:

-

Example : Analog 3 (carbamate-modified) showed retained cytotoxicity (IC₅₀: 1.0–6.6 nM) compared to acetate-containing analogs .

C-11 Modifications

Modifications at the C-11 position (Tuv region) significantly impact tubulin binding:

| Compound | R Group | IC₅₀ (nM) DU-145 | IC₅₀ (nM) HCT-116 |

|---|---|---|---|

| 1 | H, Me | 0.7 | 0.6 |

| 2 | Me, Me | 0.5 | 0.9 |

| 5 | Me, Et | 1.0 | 1.9 |

Data sourced from SAR studies on N14-desacetoxytubulysin H derivatives .

Stereochemical and Functional Group Requirements

-

Tuv Residue : The N,O-acetal group enhances lipophilicity and potency. Desmethyl or acetyl analogs reduce activity by >100-fold .

-

Mep Residue : A tertiary amine (D-configuration) is essential; L-amino acids abolish activity .

Metabolic and Conjugation Studies

-

Antibody-Drug Conjugates (ADCs) : Site-specific conjugation at the heavy chain 334C position reduces metabolic cleavage (e.g., acetate ester hydrolysis) and improves pharmacokinetics .

-

Metabolite Analysis : Hydrolysis of the acetate ester generates a 42 Da lighter species with reduced tubulin binding (IC₅₀ increases from 1.9 μM to >50 μM) .

Key Challenges and Innovations

-

Route Shortening : MCRs reduce synthesis steps from >30 to 18, enhancing scalability .

-

Diastereoselective Catalysis : Bulky ligands enable precise control over Tuv and Tup stereochemistry .

This synthesis of data highlights the interplay between chemical modifications, stereochemistry, and bioactivity in tubulysin analogs, providing a roadmap for future development of stabilized derivatives and ADCs.

Scientific Research Applications

Tubulysin IM-2 has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying peptide synthesis and modification.

Mechanism of Action

The mechanism of action of tubulysin IM-2 involves the inhibition of tubulin polymerization, which is crucial for the formation of microtubules during cell division . By binding to tubulin, this compound prevents the assembly of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis . This mechanism is similar to other peptide antimitotics like dolastatin-10 and phomopsin A .

Comparison with Similar Compounds

Tubulysin IM-2 is unique among tubulysins due to its specific structural features and potent biological activity. Similar compounds include:

Tubulysin A, B, D, and E: These are other members of the tubulysin family with similar mechanisms of action but varying degrees of potency and stability.

Dolastatin-10: Another peptide antimitotic with a similar mechanism of action but different structural characteristics.

Phomopsin A: A peptide that also inhibits tubulin polymerization but differs in its chemical structure and origin.

This compound stands out due to its high potency and potential for use in targeted cancer therapies .

Q & A

Basic Research Questions

Q. What is the molecular mechanism of action of Tubulysin IM-2, and how does it disrupt microtubule dynamics in cancer cells?

this compound inhibits microtubule polymerization by binding to tubulin at the vinblastine site, destabilizing the cytoskeleton and triggering apoptosis. Key experimental evidence includes in vitro tubulin polymerization assays (e.g., turbidity measurements) and fluorescence microscopy to visualize microtubule disruption . For validation, compare dose-dependent effects with positive controls like vinca alkaloids .

Q. What standardized protocols are recommended for synthesizing this compound, and how can purity be ensured?

Synthesis involves multi-step organic reactions, including solid-phase peptide synthesis for the tubuvaline moiety. Critical steps include:

- HPLC purification with C18 reverse-phase columns (e.g., 24–25 min retention time for bioactive peaks) .

- Characterization via 1H-NMR (e.g., terminal methyl signals at 0.89 ppm) and mass spectrometry .

- Purity thresholds (>95%) should be confirmed using dual methods (e.g., NMR + HPLC) to avoid side-product contamination .

Q. Which in vitro models are most suitable for evaluating this compound’s cytotoxic activity?

Use cancer cell lines with high tubulin turnover (e.g., HeLa, MCF-7) and measure IC50 values via MTT or SRB assays . Include controls for microtubule disruption (e.g., paclitaxel as a negative control). Validate results with flow cytometry to quantify apoptosis (e.g., Annexin V/PI staining) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported bioactivity across different studies?

Discrepancies often arise from variations in:

- Assay conditions (e.g., serum concentration, exposure time). Standardize protocols per NIH guidelines .

- Compound stability : Perform stability tests in cell culture media (e.g., LC-MS monitoring over 24 hours) .

- Cell line heterogeneity : Use authenticated lines (e.g., STR profiling) and report passage numbers .

Q. What strategies optimize this compound’s selectivity to reduce off-target effects in preclinical models?

- Structure-activity relationship (SAR) studies : Modify the C8 side chain (e.g., hydroxylation patterns) to enhance target affinity .

- Prodrug formulations : Introduce pH-sensitive linkers for tumor-specific activation .

- Combination therapies : Pair with ABC transporter inhibitors to counteract drug efflux in resistant cells .

Q. How should researchers design experiments to investigate this compound’s synergism with other antimitotic agents?

- Use Chou-Talalay combination index (CI) analysis to quantify synergism/antagonism .

- Test sequential vs. concurrent dosing in 3D spheroid models to mimic tumor microenvironments .

- Validate findings with RNA-seq to identify pathways altered by combination treatments .

Methodological and Data Analysis Questions

Q. What statistical approaches are critical for analyzing this compound’s dose-response data?

- Fit data to four-parameter logistic models (e.g., GraphPad Prism) to calculate IC50 values.

- Report 95% confidence intervals and use ANOVA with post-hoc tests (e.g., Tukey) for multi-group comparisons .

- Address outliers via Grubbs’ test or robust regression methods .

Q. How can researchers address batch-to-batch variability in this compound synthesis?

- Implement quality-by-design (QbD) principles : Control critical parameters (e.g., reaction temperature, solvent purity) .

- Use design of experiments (DoE) to optimize synthesis yield and reproducibility .

- Archive aliquots from each batch for retrospective analysis .

Q. Data Reporting and Reproducibility Guidelines

Q. What minimal data must be included in publications to ensure reproducibility of this compound studies?

- Synthesis : Detailed reaction conditions, purification steps, and spectroscopic data (NMR, HRMS) .

- Biological assays : Cell line origins, assay protocols (e.g., ISO 10993-5 for cytotoxicity), and raw data (e.g., dose-response curves) .

- Statistical methods : Software versions, normalization procedures, and significance thresholds .

Q. How should conflicting data on this compound’s pharmacokinetic properties be addressed in grant proposals?

- Conduct meta-analyses of existing studies to identify methodological inconsistencies (e.g., dosing regimens, animal models) .

- Propose bridging studies using standardized protocols (e.g., FDA Bioanalytical Method Validation) .

- Highlight gaps using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to justify further funding .

Q. Tables for Key Data

Table 1. Comparison of this compound Structural Features

Properties

Molecular Formula |

C26H42N4O6S |

|---|---|

Molecular Weight |

538.7 g/mol |

IUPAC Name |

2-[(1R,3R)-1-acetyloxy-4-methyl-3-[methyl-[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]amino]pentyl]-1,3-thiazole-4-carboxylic acid |

InChI |

InChI=1S/C26H42N4O6S/c1-8-16(4)22(28-23(32)19-11-9-10-12-29(19)6)25(33)30(7)20(15(2)3)13-21(36-17(5)31)24-27-18(14-37-24)26(34)35/h14-16,19-22H,8-13H2,1-7H3,(H,28,32)(H,34,35)/t16-,19+,20+,21+,22-/m0/s1 |

InChI Key |

FTNZYSKQMXPJIO-VBVPVEISSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N(C)[C@H](C[C@H](C1=NC(=CS1)C(=O)O)OC(=O)C)C(C)C)NC(=O)[C@H]2CCCCN2C |

Canonical SMILES |

CCC(C)C(C(=O)N(C)C(CC(C1=NC(=CS1)C(=O)O)OC(=O)C)C(C)C)NC(=O)C2CCCCN2C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.